2-fluoro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-fluoro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring, a fluorine atom, and a phenol group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazole Ring: This step involves the reaction of 2-aminophenol with 4-methylbenzaldehyde under acidic conditions to form the benzoxazole ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Formation of the Iminomethyl Group: The final step involves the condensation of the benzoxazole derivative with 2-fluorophenol in the presence of a suitable catalyst to form the iminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The iminomethyl group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-fluoro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The benzoxazole ring and phenol group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: A similar compound with a methoxy group instead of a fluorine atom.
2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol: Another analog with an ethoxy group.
Uniqueness
2-fluoro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15FN2O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-fluoro-6-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H15FN2O2/c1-13-5-7-14(8-6-13)21-24-18-11-16(9-10-19(18)26-21)23-12-15-3-2-4-17(22)20(15)25/h2-12,25H,1H3 |
InChI Key |
HKZMGKUBKBSEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)F)O |
Origin of Product |
United States |
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